molecular formula C7H14O3 B6598727 ethyl 2-(propan-2-yloxy)acetate CAS No. 42415-64-5

ethyl 2-(propan-2-yloxy)acetate

Cat. No.: B6598727
CAS No.: 42415-64-5
M. Wt: 146.18 g/mol
InChI Key: JECQALZMHMNOLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(propan-2-yloxy)acetate can be synthesized through the esterification of 2-(propan-2-yloxy)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(propan-2-yloxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2-(propan-2-yloxy)acetic acid and ethanol in the presence of a strong acid or base.

    Transesterification: It can react with other alcohols to form different esters.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

    Transesterification: Catalyzed by acids such as sulfuric acid or bases like sodium methoxide.

    Reduction: Carried out using lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: 2-(propan-2-yloxy)acetic acid and ethanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: 2-(propan-2-yloxy)ethanol.

Scientific Research Applications

Ethyl 2-(propan-2-yloxy)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(propan-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. For instance, its blood pressure-lowering effect in rats is believed to be mediated through its interaction with the renin-angiotensin system, leading to vasodilation and reduced blood pressure . The exact molecular targets and pathways involved in its other biological activities are still under investigation.

Comparison with Similar Compounds

Ethyl 2-(propan-2-yloxy)acetate can be compared with other similar esters, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-(butan-2-yloxy)acetate: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its high concentration and potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-propan-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-9-7(8)5-10-6(2)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECQALZMHMNOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346278
Record name Ethyl isopropoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42415-64-5
Record name Ethyl isopropoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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